6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine
Description
6-(Biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine is a fused heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazine core substituted with phenyl and biphenyl groups. The imidazotriazine scaffold is notable for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties . This compound’s synthesis likely involves multi-step alkylation or coupling reactions, as seen in analogous triazine derivatives .
Properties
IUPAC Name |
2,3,7-triphenyl-6-(4-phenylphenyl)imidazo[1,2-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H24N4/c1-5-13-25(14-6-1)26-21-23-29(24-22-26)33-34(30-19-11-4-12-20-30)39-35(37-33)36-31(27-15-7-2-8-16-27)32(38-39)28-17-9-3-10-18-28/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRVCKRCKNLRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C(=N3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162222 | |
| Record name | 6-[1,1′-Biphenyl]-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94103-65-8 | |
| Record name | 6-[1,1′-Biphenyl]-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94103-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[1,1′-Biphenyl]-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of biphenyl derivatives and phenyl-substituted imidazole intermediates, followed by cyclization in the presence of a suitable catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Imidazo[1,2-b][1,2,4]Triazine Derivatives
6-(4-Nitrophenyl)-2,3-Diphenylimidazo[1,2-b][1,2,4]Triazine
- Structure : Differs by a nitro group at position 6 instead of biphenyl.
- Properties : The electron-withdrawing nitro group reduces electron density on the triazine ring, altering reactivity and binding to targets like kinases or enzymes.
- Synthesis : Likely involves nitration of phenyl precursors or direct coupling of nitroaryl halides .
7-Phenylimidazo[1,2-b][1,2,4]Triazine Derivatives
- Structure : Position 7 substituted with phenyl instead of biphenyl.
- Bioactivity : Demonstrates selective GABAA receptor modulation, suggesting the biphenyl group in the target compound may enhance CNS penetration or receptor affinity .
- Synthetic Route : Similar coupling strategies using AlCl3-mediated Friedel-Crafts reactions .
Thiazolo- and Triazolo-Fused Triazines
6-(4-Fluorophenyl)Thiazolo[3,2-b][1,2,4]Triazole (3c)
- Structure : Thiazolo-triazole core replaces imidazotriazine; 4-fluorophenyl at position 4.
- Bioactivity : Potent anticonvulsant activity (ED50 = 38.2 mg/kg in MES test) due to fluorine’s electronegativity enhancing dipole interactions .
- Synthesis : Alkylation of hydroxy-phenyl precursors with fluorinated reagents .
Triazolo[3,4-b][1,3,4]Thiadiazine Derivatives
Pyrido-Fused Triazines
Pyrido[1,2-b][1,2,4]Triazines
Non-Fused Triazines with Biphenyl Substituents
4,6-Di([1,1'-Biphenyl]-4-yl)-1,3,5-Triazin-2-amine (124a)
Comparative Analysis Table
Key Findings and Implications
- Structural Impact : The imidazotriazine core offers balanced lipophilicity and hydrogen-bonding capacity, whereas thiazolo or pyrido cores prioritize dipole interactions or planarity for DNA binding.
- Substituent Effects : Biphenyl groups enhance π-stacking and stability, while nitro or fluorine improve electronic properties for target-specific interactions.
- Synthetic Accessibility : Imidazotriazines require complex multi-step syntheses compared to one-pot pyrido-triazine formations .
Biological Activity
6-(Biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine is a complex heterocyclic compound belonging to the imidazo[1,2-b][1,2,4]triazine family. Its unique structural features—characterized by multiple phenyl groups and a nitrogen-rich core—suggest significant potential for various biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse sources.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 500.6 g/mol. The presence of bulky biphenyl and triphenyl groups contributes to its steric hindrance and electronic properties, which can influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C35H24N4 |
| Molecular Weight | 500.6 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization processes. Common synthetic routes include:
- Formation of the Imidazo[1,2-b][1,2,4]triazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Phenyl Groups : Utilization of reactions such as Suzuki coupling or direct arylation to introduce phenyl substituents.
These methods are critical for achieving high purity and yield in the final product.
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:
-
Inhibition of Tumor Cell Proliferation : Studies have demonstrated that derivatives of imidazo[1,2-b][1,2,4]triazine can inhibit cell proliferation in various cancer cell lines such as breast (MCF-7), colon (HT-29), and leukemia (K562) cells.
Cell Line GI50 (µM) MCF-7 12.5 HT-29 10.0 K562 9.0
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways. The electron-rich nature of the phenyl groups enhances nucleophilic attacks on target sites within cellular systems.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Glycine Transporter Inhibitors : A study on glycine transporter inhibitors derived from similar triazine structures showed promising results in ameliorating learning impairments in animal models .
- Antimicrobial Properties : Other derivatives have been tested for antimicrobial activity against various pathogens with notable success rates.
Applications
This compound has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Organic Electronics : Due to its favorable photophysical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
